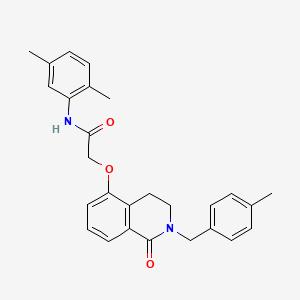

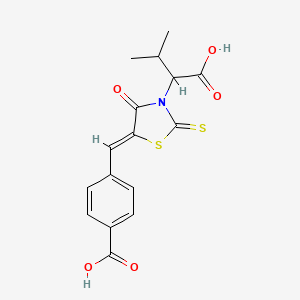

![molecular formula C14H10N4O5 B3009188 5-硝基-N-[(4-氧代-3H-酞嗪-1-基)甲基]呋喃-2-甲酰胺 CAS No. 899952-41-1](/img/structure/B3009188.png)

5-硝基-N-[(4-氧代-3H-酞嗪-1-基)甲基]呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide, also known as nifurtimox, is a synthetic nitrofuran derivative. It was first synthesized in the 1960s and has since been used in the treatment of Chagas disease, a parasitic infection caused by Trypanosoma cruzi. Nifurtimox has also shown potential in the treatment of other parasitic infections and certain types of cancer.

科学研究应用

抗菌特性

一系列带有呋喃和吡唑骨架的化合物,类似于呋喃妥因®,已被设计和合成,以获得其抗菌特性。这些化合物针对革兰氏阳性菌和革兰氏阴性菌进行了评估,显示出显着的抗菌活性,表明它们作为新型抗菌剂的潜力。该研究强调了硝基呋喃部分在提高这些化合物的抗菌功效中所起的重要作用 (Hassan et al., 2020).

致癌性研究

已经对在呋喃环的 2 位具有杂环取代基的 5-硝基呋喃进行了研究,以调查其致癌性。这些研究对于了解与使用硝基呋喃衍生物相关的潜在风险以及设计更安全的化合物至关重要 (Cohen et al., 1975).

治疗潜力

重点介绍了含恶二唑或呋喃二唑环的衍生物,因为它们具有显着的治疗潜力。这些化合物表现出广泛的化学和生物学特性,包括抗菌、抗分枝杆菌、抗肿瘤、抗病毒和抗氧化活性。对这些化合物的综述强调了恶二唑核在药物开发中的多功能性 (Siwach & Verma, 2020).

合成和表征

对具有硝基呋喃部分的新化合物的合成和表征的研究揭示了这些化合物可以经历的复杂且多样的化学反应。这些研究工作有助于扩大硝基呋喃衍生物库,并为在各个科学领域应用这些化合物开辟了新途径 (El’chaninov & Aleksandrov, 2017).

高能化合物

对由恶二唑环组成的高能化合物的研究,包括它们的合成、表征以及对热稳定性和爆轰性能的评估,展示了硝基呋喃衍生物在材料科学中的潜力,尤其是在开发高性能高能材料方面 (Tang et al., 2015).

作用机制

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

The compound acts as a potent inhibitor of PARP . It binds to and inhibits PARP, preventing it from repairing single-strand DNA breaks. This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells with defective DNA repair mechanisms .

Result of Action

The result of the compound’s action is the induction of cell death , particularly in cancer cells with defective DNA repair mechanisms. By inhibiting PARP and preventing the repair of DNA damage, the compound can lead to the death of these cells .

属性

IUPAC Name |

5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c19-13-9-4-2-1-3-8(9)10(16-17-13)7-15-14(20)11-5-6-12(23-11)18(21)22/h1-6H,7H2,(H,15,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHOHCXKBHLZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

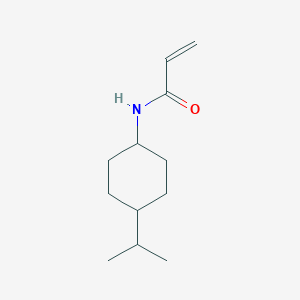

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

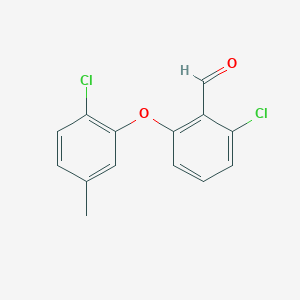

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

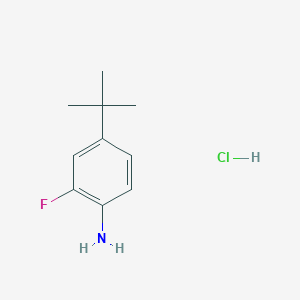

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)